3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring bearing a carbaldehyde group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate:
Construction of the 1,2,4-Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has found applications in various scientific research fields, including:
Mechanism of Action
The mechanism by which 3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde include:
Properties
Molecular Formula |
C10H6F2N2O3 |
---|---|
Molecular Weight |
240.16 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)16-7-4-2-1-3-6(7)9-13-8(5-15)17-14-9/h1-5,10H |
InChI Key |
KCUQTEAIDACCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C=O)OC(F)F |
Origin of Product |
United States |
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